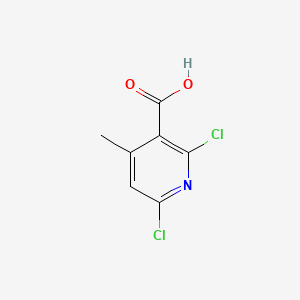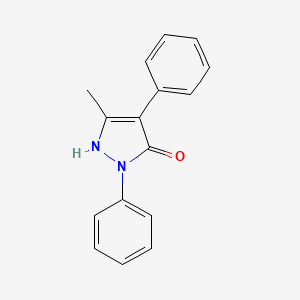
3-methyl-1,4-diphenyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol, is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms opposite each other. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclization reactions. For instance, the synthesis of a related compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was achieved and characterized by various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction studies . Similarly, the synthesis of this compound would likely involve similar synthetic strategies, with careful selection of starting materials and reaction conditions to ensure the introduction of the appropriate substituents at the desired positions on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a pyrazoline compound was determined, revealing a monoclinic system with space group I2/a . The molecular structure is stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking interactions. These structural features are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including substitutions, additions, and cyclization reactions. For instance, reactions of 1,3-diphenyl-2-pyrazolin-5-one led to the synthesis of new pyrazole and pyrazolone derivatives . The reactivity of the pyrazole ring allows for the introduction of various functional groups, which can significantly alter the physical, chemical, and biological properties of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents can affect the compound's solubility, melting point, and stability. The thermal decomposition of pyrazole derivatives can be studied using thermogravimetric analysis, as was done for the compound mentioned in paper . Additionally, the electronic structure and properties such as polarizability and hyperpolarizability can be investigated using computational methods like DFT, which provide insights into the compound's potential applications in nonlinear optics .
Scientific Research Applications
Synthesis and Heterocyclic Compound Applications
A significant aspect of research on "3-methyl-1,4-diphenyl-1H-pyrazol-5-ol" derivatives is their role as a building block for synthesizing a wide array of heterocyclic compounds. These compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, demonstrate the versatility of this chemical scaffold. The unique reactivity of these derivatives under mild conditions allows for the generation of various cynomethylene dyes from a broad spectrum of precursors, such as amines, α-aminocarboxylic acids, and phenols, showcasing their potential in dye synthesis and heterocyclic chemistry applications (Gomaa & Ali, 2020).
Medicinal Chemistry and Biological Activity
In the realm of medicinal chemistry, "this compound" derivatives are noted for their broad spectrum of biological activities. These activities span across various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial effects, among others. This underscores the compound's significance as a medicinal scaffold, offering a promising avenue for the development of new pharmacological agents. The comprehensive synthesis approaches and in-depth analysis of their medical significance till recent years have been instrumental in highlighting these compounds' potential as potent medicinal scaffolds (Sharma et al., 2021).
Insights into Pyrazolines and Anticancer Agents
Research on pyrazoline derivatives, a closely related chemical class, has provided insights into their significant biological effect, particularly in anticancer activities. The exploration of pyrazoline derivatives synthesized through various methods underscores their potential as highly effective biological agents. The review spanning patent literature from 2000-2021 on the synthesis and biological activity of pyrazoline derivatives emphasizes their importance in pharmaceutical chemistry, highlighting the ongoing research interest in this moiety for anticancer applications (Ray et al., 2022).
Mechanism of Action
Target of Action
Some studies suggest that similar pyrazole derivatives have shown cytotoxic activity against several human cell lines . In particular, they have been found to be effective against colorectal RKO carcinoma cells .
Mode of Action
It has been observed that some derivatives of these compounds have good radical scavenging activity . This suggests that they might interact with their targets by neutralizing harmful free radicals in the body, thereby preventing or slowing down the damage to cells.
Biochemical Pathways
It has been reported that autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis . This suggests that these compounds might affect the pathways related to cell survival and programmed cell death.
Result of Action
The result of the action of these compounds is cytotoxic in nature. For instance, compound 3i, a derivative of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol, proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells . This suggests that these compounds can effectively inhibit the growth of certain cancer cells.
Future Directions
The future directions in the research of pyrazole derivatives, including 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol, could involve exploring their various chemical, biological, agrochemical, and pharmacological properties . For instance, many pyrazoles have shown luminescent and fluorescent agents, and some of these compounds have important applications in material chemistry .
properties
IUPAC Name |
5-methyl-2,4-diphenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-15(13-8-4-2-5-9-13)16(19)18(17-12)14-10-6-3-7-11-14/h2-11,17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFVSEKKXOPNRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350419, DTXSID10902283 |
Source


|
| Record name | 11E-408S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1520 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79481-69-9 |
Source


|
| Record name | 11E-408S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate](/img/structure/B1298052.png)
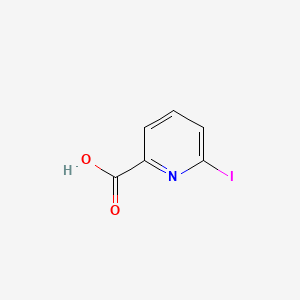

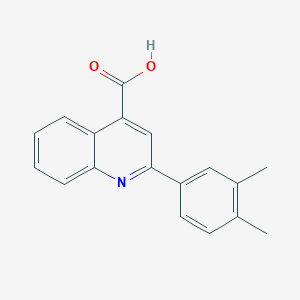
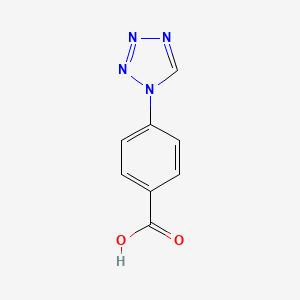



![2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B1298084.png)


